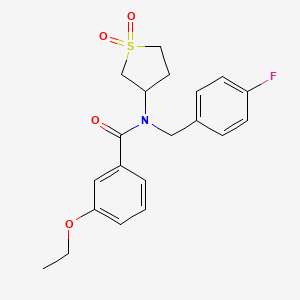

N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Benzamide derivatives are typically synthesized through condensation reactions involving the corresponding benzoic acid or its derivatives with amines or amides. For example, the synthesis of benzamide compounds often involves the use of activating agents or catalysts to facilitate the formation of the amide bond from the respective carboxylic acid and amine components. Advanced methods may involve cross-coupling reactions or nucleophilic substitution, depending on the functional groups present in the starting materials (Gomathi Vellaiswamy & S. Ramaswamy, 2017; S. Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is significantly influenced by the nature of substituents attached to the benzamide backbone. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly employed to elucidate the structural aspects. These techniques reveal the conformational preferences, molecular orientation, and potential intramolecular interactions within the compounds. For example, fluorine atoms can affect the electronic distribution across the molecule, influencing its reactivity and interaction with biological targets (D. Dey et al., 2021).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and conjugate additions, depending on their functional groups. The presence of a fluorobenzyl group can enhance electrophilic character, facilitating reactions at aromatic positions. Such modifications can lead to compounds with varied biological activities and chemical properties (J. Mukherjee, 1991).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can decrease the solubility in water while potentially increasing thermal stability. These properties are critical for the compound's application in various fields, including material science and pharmaceuticals (Sahil Goel et al., 2017).

Wissenschaftliche Forschungsanwendungen

Inhibitors of Stearoyl-CoA Desaturase-1

N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide is part of a series of compounds studied for their potential as inhibitors of Stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. This research has led to the identification of potent SCD-1 inhibitors that demonstrate a dose-dependent decrease in plasma desaturation index in murine models, suggesting potential therapeutic applications in conditions associated with lipid metabolism disorders (Uto et al., 2009).

Imaging of Sigma2 Receptor Status in Solid Tumors

Fluorine-18 labeled benzamide analogues, including N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide derivatives, have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, indicating their utility in non-invasively assessing tumor receptor status and aiding in the management of solid tumors (Tu et al., 2007).

Fluorine-18 Labeled 5-HT1A Antagonists

Research into fluorine-18 labeled 5-HT1A antagonists involves the synthesis of fluorinated derivatives of known compounds, including N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide. These compounds have been designed for use as molecular imaging probes to quantify 5-HT1A receptor densities in the brain, potentially aiding in the diagnosis and management of psychiatric and neurological disorders (Lang et al., 1999).

Platinum-Catalyzed Intermolecular Hydroamination

The application of platinum-catalyzed intermolecular hydroamination processes to benzamide derivatives demonstrates the versatility of these compounds in synthetic organic chemistry. Research in this area has resulted in efficient synthetic routes to N-ethylbenzamide derivatives, showcasing the potential of N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxy-N-(4-fluorobenzyl)benzamide and related compounds in the development of novel organic synthesis methodologies (Wang and Widenhoefer, 2004).

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(4-fluorophenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO4S/c1-2-26-19-5-3-4-16(12-19)20(23)22(18-10-11-27(24,25)14-18)13-15-6-8-17(21)9-7-15/h3-9,12,18H,2,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMPMVKWAJYJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)